4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
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Overview
Description
4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aminomethyl group, which is further connected to a 4-methoxybenzoic acid moiety. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid typically involves the protection of the amino group with a Boc group. One common method involves reacting 4-methoxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired Boc-protected compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the process may involve the use of automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Deprotection Reactions: Trifluoroacetic acid is frequently used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products typically include substituted amines.
Deprotection Reactions: The major product is the free amine, which can be further utilized in peptide synthesis.
Scientific Research Applications
4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
Uniqueness
4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid is unique due to the presence of the methoxy group on the benzene ring, which can influence the compound’s reactivity and solubility. This makes it particularly useful in specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
4-methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-10-7-9(12(16)17)5-6-11(10)19-4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBINCVZSMRCBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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